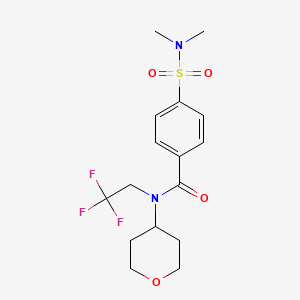![molecular formula C15H26N2O3 B2548973 (E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide CAS No. 2411336-86-0](/img/structure/B2548973.png)
(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide, also known as DMXAA, is a synthetic compound that has shown promising results in cancer treatment. DMXAA is a vascular disrupting agent that targets the tumor blood vessels, leading to tumor cell death.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide acts by inducing a rapid and selective increase in the levels of tumor necrosis factor-alpha (TNF-α) in the tumor microenvironment. TNF-α is a cytokine that plays a critical role in the regulation of the immune response and the induction of apoptosis. The increased levels of TNF-α lead to the selective disruption of the tumor blood vessels, leading to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its ability to induce TNF-α production, this compound also activates the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to induce the expression of several genes involved in apoptosis and cell cycle regulation. Physiologically, this compound has been shown to cause a decrease in blood pressure and an increase in heart rate, which may limit its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide has several advantages for lab experiments, including its ability to selectively target tumor blood vessels and its potential to enhance the anti-tumor effects of chemotherapy and radiation therapy. However, this compound also has several limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide. One direction is the development of new formulations and delivery methods to improve its clinical use. Another direction is the identification of biomarkers that can predict patient response to this compound. Additionally, the combination of this compound with other anti-cancer agents is an area of active research. Finally, the study of the mechanism of action of this compound may lead to the development of new vascular disrupting agents with improved efficacy and safety profiles.
Conclusion:
This compound is a promising compound for cancer treatment that has shown selective targeting of tumor blood vessels and enhancement of the anti-tumor effects of chemotherapy and radiation therapy. While there are limitations to its clinical use, ongoing research is focused on improving its efficacy and safety profiles. The study of this compound may also lead to the development of new vascular disrupting agents for cancer treatment.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide can be synthesized using a multi-step process, starting with the reaction of 4-bromo-2-butanone with 1,3-dimethyl-2-imidazolidinone to produce 4-bromo-1-(1,3-dimethyl-2-imidazolidinyl)-2-butanone. This intermediate is then reacted with cyclopropylamine to produce 4-bromo-1-(1,3-dimethyl-2-imidazolidinyl)-2-(cyclopropylamino)butane. The final step involves the reaction of this intermediate with 4-hydroxyoxan-4-ylboronic acid in the presence of a palladium catalyst to produce this compound.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can selectively target and disrupt the blood vessels of solid tumors, leading to tumor cell death. This compound has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. Clinical trials have been conducted to test the safety and efficacy of this compound in various types of cancer, including non-small cell lung cancer, melanoma, and renal cell carcinoma.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-17(2)9-3-4-13(18)16-12-14(5-6-14)15(19)7-10-20-11-8-15/h3-4,19H,5-12H2,1-2H3,(H,16,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXGQWVAHCVKEN-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1(CC1)C2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1(CC1)C2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2548890.png)
![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)
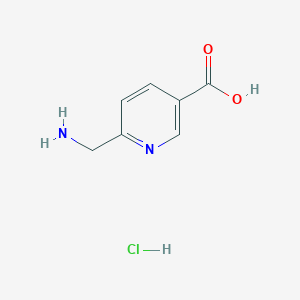
![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)
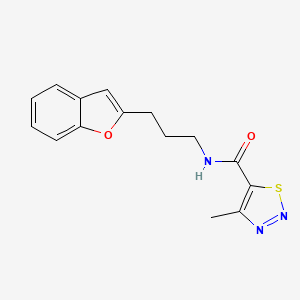
![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2548897.png)


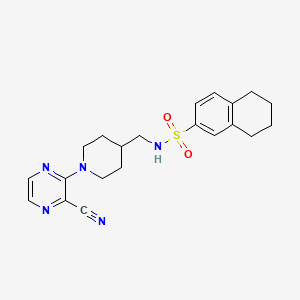
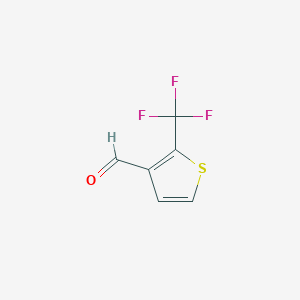
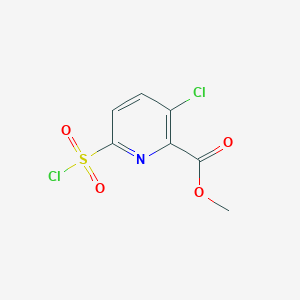
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide](/img/structure/B2548911.png)
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2548912.png)
